Piroxicam N-β-D-Glucuronide (90per cent)
Description
Contextualization within Oxicam Non-Steroidal Anti-Inflammatory Drug (NSAID) Metabolism
The oxicam class of non-steroidal anti-inflammatory drugs represents a distinct group of enolic acid derivatives used to manage pain and inflammation associated with conditions like osteoarthritis and rheumatoid arthritis. nih.gov Unlike many other NSAIDs that contain a carboxylic acid group, the unique structure of oxicams like piroxicam (B610120) influences their metabolic pathways. nih.gov The metabolism of NSAIDs is a critical area of study as it dictates their efficacy and clearance from the body. herts.ac.uk
Metabolism of NSAIDs generally proceeds through two phases. Phase I reactions, primarily mediated by the cytochrome P450 (CYP) enzyme system, introduce or expose functional groups on the drug molecule. ontosight.ai For piroxicam, the main enzyme involved in this phase is CYP2C9, which catalyzes the hydroxylation of the drug. nih.govnih.gov Phase II reactions involve the conjugation of the parent drug or its Phase I metabolite with endogenous molecules to increase water solubility and facilitate excretion. ontosight.ai A principal Phase II pathway for many NSAIDs is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). ontosight.aimdpi.com This reaction attaches a glucuronic acid moiety to the drug, forming a more polar glucuronide conjugate that can be eliminated via urine or feces. mdpi.comfda.gov
Significance as a Major Piroxicam Biotransformation Product in Preclinical Investigations
The biotransformation of piroxicam has been investigated in several preclinical species, including rats, dogs, and rhesus monkeys, to understand its metabolic fate. Seminal research in this area identified that the primary and major metabolic pathway for piroxicam is not direct glucuronidation, but rather hydroxylation of the pyridyl ring to form 5'-hydroxypiroxicam (B1141874). nih.govnih.govresearchgate.net This Phase I metabolite is largely inactive. nih.gov
Other significant metabolic transformations observed in these animal models include cyclodehydration and a more complex series of reactions involving amide hydrolysis, decarboxylation, and ring contraction. nih.govresearchgate.net While these studies form the basis of our understanding of piroxicam's preclinical metabolism, the direct N-glucuronidation of the parent piroxicam molecule was not identified as a principal route of elimination.
One comprehensive study noted the identification of "a glucuronide of piroxicam" in animals, but did not quantify it as a major product or specify its structure as a direct N-conjugate. researchgate.net Further literature suggests that glucuronidation is a secondary step that occurs after the initial hydroxylation, meaning the conjugate formed is primarily 5'-hydroxypiroxicam glucuronide. ontosight.ai Some sources explicitly state there is no evidence for the direct glucuronidation of piroxicam as a major pathway. nih.gov Therefore, while Piroxicam N-β-D-Glucuronide is recognized as a theoretical metabolite, its significance as a major biotransformation product in key preclinical species is not supported by the dominant findings in scientific literature, which consistently point to hydroxylation as the main metabolic event.
| Metabolic Pathway | Resulting Metabolite(s) | Preclinical Species Identified In | Significance |
|---|---|---|---|
| Hydroxylation | 5'-Hydroxypiroxicam | Rat, Dog, Monkey, Human | Primary / Major |
| Cyclodehydration | Cyclodehydrated Metabolite | Dog, Monkey | Major |
| Amide Hydrolysis & Subsequent Reactions | Products of hydrolysis, decarboxylation, ring contraction | Rat, Dog, Monkey | Major |
| Direct Glucuronidation | Piroxicam N-β-D-Glucuronide | Identified, but not as a major pathway | Minor / Not Quantified |
Overview of Research Trajectories for Glucuronide Conjugates in Drug Metabolism
Research into glucuronide conjugates is a cornerstone of drug metabolism studies. Glucuronidation is the most common Phase II metabolic reaction and is essential for the detoxification and elimination of a vast number of drugs, environmental toxins, and endogenous substances. mdpi.com The process is mediated by a superfamily of UGT enzymes, which exhibit specificity for different drug structures. ontosight.ai
Historically, glucuronides were often considered inactive, terminal metabolites destined for excretion. However, contemporary research trajectories have revealed a more complex and nuanced role for these conjugates. Key areas of modern investigation include:
Pharmacological Activity: While most glucuronides are inactive, some, such as morphine-6-glucuronide, are more potent than the parent drug. This has led researchers to systematically evaluate the pharmacological and toxicological profiles of major glucuronide metabolites during drug development.
Transporter-Mediated Disposition: Glucuronides are typically polar and negatively charged, requiring specialized transporter proteins (like MRPs and OATPs) for their movement across cell membranes and into bile or urine. Research into these transporters is critical for understanding drug clearance, tissue exposure, and the potential for drug-drug interactions, where one drug might inhibit the excretion of another's glucuronide metabolite.
Enterohepatic Recirculation: Glucuronides excreted into the bile can be hydrolyzed back to the parent drug by β-glucuronidase enzymes produced by gut bacteria. The reabsorbed parent drug can re-enter circulation, a process known as enterohepatic recycling. This can significantly prolong the drug's half-life and exposure, a phenomenon observed with many NSAIDs.
Metabolite Stability and Reactivity: Acyl glucuronides, which are formed from drugs containing a carboxylic acid group, can be unstable and chemically reactive. They can undergo rearrangement and bind covalently to proteins, which has been implicated in idiosyncratic drug toxicities. Although piroxicam is not a carboxylic acid, the study of acyl glucuronide reactivity has informed the safety assessment of all drug glucuronides.
These research trajectories highlight that glucuronide conjugates are not merely inactive end-products but can be pharmacologically active, influence a drug's pharmacokinetic profile through transport and recirculation, and in some cases, contribute to adverse effects.
Properties
Molecular Formula |
C₂₁H₂₂N₃O₁₀S |
|---|---|
Molecular Weight |
508.48 |
Origin of Product |
United States |
Synthetic Methodologies for Piroxicam N β D Glucuronide
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a highly selective and environmentally benign route to Piroxicam (B610120) N-β-D-Glucuronide, mimicking the metabolic pathways in living organisms. These methods typically employ specific enzymes or whole microbial systems to catalyze the conjugation of glucuronic acid to the piroxicam molecule.
Utilization of UDP-Glucuronosyltransferases (UGTs) in In Vitro Systems
The primary enzymes responsible for glucuronidation in vivo are the UDP-glucuronosyltransferases (UGTs). These enzymes catalyze the transfer of a glucuronic acid moiety from the activated sugar donor, uridine (B1682114) 5'-diphosphoglucuronic acid (UDPGA), to an acceptor molecule like piroxicam. For the synthesis of Piroxicam N-β-D-Glucuronide, specific UGT isoforms that act on the pyridinyl nitrogen of piroxicam are required.
In vitro synthesis involves the incubation of piroxicam with a source of UGT enzymes, typically recombinant UGTs expressed in a suitable host system (e.g., insect or mammalian cell lines), and the co-substrate UDPGA. The use of specific, isolated UGTs allows for high product specificity and a cleaner reaction profile compared to using crude liver microsomes, which contain a mixture of various enzymes. While specific studies detailing the use of recombinant UGTs for the preparative synthesis of Piroxicam N-β-D-Glucuronide are not extensively reported in publicly available literature, the general methodology is well-established for other xenobiotics.
Table 1: Hypothetical In Vitro Synthesis of Piroxicam N-β-D-Glucuronide using Recombinant UGTs
| Parameter | Value |
| Enzyme Source | Recombinant Human UGT1A4 |
| Substrate (Piroxicam) | 1 mM |
| Co-substrate (UDPGA) | 2 mM |
| Buffer | 50 mM Tris-HCl, pH 7.4 |
| Incubation Time | 24 hours |
| Temperature | 37°C |
| Conversion Rate | > 85% |
| Product Purity (post-purification) | ~90% |
Optimization of Reaction Conditions for Preparative Scale Production
For the production of larger quantities of Piroxicam N-β-D-Glucuronide, optimization of the enzymatic reaction is critical. Key parameters to consider include the concentration of the enzyme, substrates (piroxicam and UDPGA), pH, temperature, and incubation time. A major challenge in preparative scale enzymatic synthesis is the cost and stability of the co-substrate UDPGA. To address this, UDPGA regeneration systems can be employed. These systems typically involve coupling the glucuronidation reaction with other enzymes that can regenerate UDPGA from a less expensive precursor, such as UDP-glucose.
Application of Microbial Biotransformation for Glucuronide Synthesis
Microbial biotransformation presents a cost-effective alternative for the synthesis of glucuronides. Certain microorganisms possess the enzymatic machinery to perform glucuronidation reactions. This approach involves incubating piroxicam with a selected microbial culture. The microorganisms can either utilize their endogenous UGTs or be genetically engineered to express specific UGTs with high activity towards piroxicam.
This whole-cell catalysis approach can be advantageous as it may not require the addition of the expensive co-substrate UDPGA, as the microbial host can synthesize it internally. Screening of different microbial strains, including bacteria and fungi, is often the first step to identify a suitable candidate for the biotransformation of piroxicam to its N-β-D-glucuronide. nih.gov While general microbial biotransformation of various compounds is well-documented, specific examples detailing the production of Piroxicam N-β-D-Glucuronide are limited.
Chemical Synthesis Strategies
Chemical synthesis provides a more traditional and often more scalable approach to producing Piroxicam N-β-D-Glucuronide. These methods involve the construction of the molecule through a series of controlled chemical reactions.
Total Synthesis from Precursors
A total synthesis approach would involve the synthesis of the glucuronide moiety and the piroxicam core separately, followed by their coupling. A common strategy for the synthesis of N-glucuronides involves the reaction of a protected glucuronic acid derivative, often an activated glycosyl donor, with the nucleophilic nitrogen on the pyridine (B92270) ring of piroxicam.
The glucuronic acid donor is typically protected at the hydroxyl and carboxyl groups to prevent unwanted side reactions. A common protecting group for the hydroxyls is acetyl (Ac), and for the carboxyl group, a methyl (Me) or benzyl (B1604629) (Bn) ester. The anomeric position (C-1) is activated, for example, as a bromide or trichloroacetimidate, to facilitate the coupling reaction. The reaction is typically carried out in the presence of a Lewis acid catalyst. Subsequent deprotection of the protecting groups yields the final Piroxicam N-β-D-Glucuronide.
Table 2: Illustrative Steps in a Hypothetical Total Synthesis of Piroxicam N-β-D-Glucuronide
| Step | Reactants | Key Reagents | Product |
| 1 | Piroxicam, Protected Glucuronic Acid Bromide | Silver(I) oxide | Protected Piroxicam N-β-D-Glucuronide |
| 2 | Protected Piroxicam N-β-D-Glucuronide | Sodium methoxide (B1231860) in methanol | Partially Deprotected Intermediate |
| 3 | Partially Deprotected Intermediate | Lithium hydroxide | Piroxicam N-β-D-Glucuronide |
Derivatization of Piroxicam or its Hydroxylated Metabolites
An alternative chemical synthesis strategy involves the direct derivatization of piroxicam. This approach is conceptually similar to the total synthesis coupling step but starts with the readily available piroxicam molecule. The key challenge in this approach is the selective reaction at the desired nitrogen atom of the pyridine ring, as piroxicam possesses multiple potential nucleophilic sites.
The synthesis of piroxicam itself has been well-established and can start from precursors like saccharin. chemicalbook.com The derivatization to form the N-glucuronide would follow a similar logic as described in the total synthesis section, employing a protected and activated glucuronic acid derivative. The synthesis of other piroxicam metabolites, such as hydroxylated forms, has also been reported and could potentially serve as precursors for further derivatization, although this would not directly yield the N-β-D-glucuronide of the parent drug. nih.gov
Preparation of Labeled Piroxicam N-β-D-Glucuronide Analogs for Research
For in-depth research into the absorption, distribution, metabolism, and excretion (ADME) of Piroxicam, isotopically labeled analogs of its N-β-D-Glucuronide metabolite are invaluable tools. researchgate.net Stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as radioisotopes such as carbon-14 (B1195169) (¹⁴C) and tritium (B154650) (³H), are commonly incorporated into the molecule. researchgate.netnih.gov These labeled compounds allow for precise tracking and quantification in biological systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov
The synthesis of labeled Piroxicam N-β-D-Glucuronide analogs involves the preparation of a labeled Piroxicam precursor, which is then subjected to glucuronidation.
Deuterium Labeling:
The introduction of deuterium into the Piroxicam molecule can enhance its metabolic stability, a strategy sometimes employed in drug design. nih.gov For creating a labeled standard for metabolic studies, deuterium can be incorporated at positions less susceptible to metabolic cleavage. A common method involves using deuterated reagents during the synthesis of Piroxicam itself. For example, using a deuterated methylating agent like iodomethane-d₃ (CD₃I) in the N-methylation step of the benzothiazine ring system would yield a deuterated Piroxicam precursor. nih.gov This labeled precursor can then be glucuronidated using methods analogous to those for the unlabeled compound.
Carbon-14 Labeling:
A potential synthetic route could involve the use of a ¹⁴C-labeled precursor in the construction of the benzothiazine core of Piroxicam. Once the ¹⁴C-Piroxicam is synthesized and purified, it can be converted to its N-β-D-Glucuronide analog.
General Synthetic Approaches for Labeled Analogs:
Two primary strategies can be employed for the synthesis of labeled Piroxicam N-β-D-Glucuronide:
Chemical Synthesis: The Koenigs-Knorr reaction is a classical method for forming glycosidic bonds. researchgate.netnih.gov In this approach, a labeled Piroxicam would be reacted with a protected glucuronic acid derivative, such as acetobromo-α-D-glucuronic acid methyl ester, in the presence of a promoter like silver carbonate or cadmium carbonate. researchgate.netmdpi.comnih.gov Subsequent deprotection steps would yield the desired labeled N-glucuronide. The reaction conditions would need to be carefully optimized to ensure the formation of the desired β-anomer and to achieve high purity.
Enzymatic Synthesis: This method utilizes UDP-glucuronosyltransferases (UGTs), the enzymes responsible for glucuronidation in vivo. hyphadiscovery.comnih.gov A labeled Piroxicam precursor would be incubated with a source of UGTs, such as human liver microsomes or recombinant UGT enzymes, in the presence of the co-factor uridine 5'-diphosphoglucuronic acid (UDPGA). hyphadiscovery.comnih.gov This approach often provides high stereoselectivity, yielding the correct β-anomer. The choice of UGT isoform can be critical, as different isoforms may have varying efficiencies for N-glucuronidation. nih.gov
Purification of Labeled Analogs:
Regardless of the synthetic method, purification is a critical step to achieve the required 90% purity. High-performance liquid chromatography (HPLC) is the most common technique for purifying labeled glucuronides. The purity and identity of the final labeled product are confirmed using a combination of techniques, including mass spectrometry to verify the mass and isotopic enrichment, and NMR spectroscopy to confirm the structure and position of the label. mdpi.com
Research Findings and Data:
While specific data on the synthesis of labeled Piroxicam N-β-D-Glucuronide is not extensively published, the principles are well-established in the field of drug metabolism and medicinal chemistry. The following table summarizes the key aspects of preparing these critical research tools.
| Isotopic Label | Labeling Precursor Example | Synthetic Approach | Key Considerations |
| Deuterium (²H) | Iodomethane-d₃ (CD₃I) | Chemical or Enzymatic | Position of labeling to avoid metabolic loss; potential for kinetic isotope effects. |
| Carbon-14 (¹⁴C) | [¹⁴C]Methyl Iodide | Chemical or Enzymatic | Introduction at a metabolically stable position; requires handling of radioactive materials. |
Metabolic Pathways and Biotransformation of Piroxicam N β D Glucuronide
Enzymatic Hydrolysis and Deconjugation of Piroxicam (B610120) N-β-D-Glucuronide
Once formed, glucuronide conjugates can be hydrolyzed back to their aglycone form by the action of specific enzymes. This deconjugation process can have significant physiological and pharmacological consequences.
β-Glucuronidase is a lysosomal hydrolase enzyme responsible for the catalytic deconjugation of β-D-glucuronide conjugates. researchgate.netnih.gov This enzymatic hydrolysis cleaves the glycosidic bond, releasing the aglycone (in this case, 5'-hydroxypiroxicam (B1141874) or piroxicam) and D-glucuronic acid. covachem.comnih.gov The reaction is routinely used in laboratory settings, particularly in urinalysis for drugs of abuse, to cleave conjugated metabolites and enable the detection of the parent compound or its primary metabolites. sigmaaldrich.comnih.gov
The efficiency of β-glucuronidase varies depending on its source (e.g., bacterial, molluscan, bovine), the substrate, pH, and temperature. sigmaaldrich.comsigmaaldrich.com For instance, recombinant β-glucuronidases have been developed that show high hydrolysis efficiency at room temperature with short incubation times. nih.govnih.gov The deconjugation of Piroxicam N-β-D-Glucuronide by β-glucuronidase is a critical step in the enterohepatic recycling of the drug. nih.gov
Table 2: Comparison of β-Glucuronidase Enzymes from Different Sources
| Enzyme Source | Optimal pH | Key Characteristics | Reference |
|---|---|---|---|
| Escherichia coli (E. coli) | 6.0 - 7.0 | High hydrolytic activity; essentially free of sulfatase activity. More active against estrogen conjugates. | sigmaaldrich.com |
| Bovine Liver | 4.4 | Typically contains small amounts of sulfatase activity. | sigmaaldrich.com |
| Mollusks (Patella vulgata, Helix pomatia) | Varies | Preparations also contain sulfatase activity. Reported to be more effective in hydrolyzing opioid-glucuronides. | sigmaaldrich.com |
| Recombinant (e.g., IMCSzyme™, B-One™) | Varies | High efficiency with short incubation times, often at room temperature. | nih.govnih.gov |
The human gut microbiota possesses a significant capacity to produce β-glucuronidase. researchgate.net This microbial enzyme plays a crucial role in the deconjugation of drug glucuronides that are excreted from the liver into the intestine via bile. researchgate.net In the case of piroxicam, the glucuronide conjugate can be hydrolyzed by bacterial β-glucuronidase in the intestinal lumen. researchgate.net
This deconjugation releases the 5'-hydroxypiroxicam metabolite, which can then be reabsorbed into the systemic circulation. nih.gov This process, known as enterohepatic recycling, contributes to the long elimination half-life of piroxicam. nih.gov While this recycling can prolong the therapeutic effect of a drug, it can also lead to adverse effects by reactivating a previously detoxified metabolite within the gastrointestinal tract. researchgate.netresearchgate.net Studies in animal models have shown that inhibiting microbial β-glucuronidase can alter the pharmacokinetics of drugs that undergo enterohepatic circulation. nih.gov Although specific in vivo studies quantifying the exact contribution of microbial β-glucuronidase to piroxicam's disposition are not detailed, the existence of its enterohepatic recycling strongly implies a significant role for these gut microbial enzymes. nih.gov
Comparative In Vitro Metabolism of Piroxicam Leading to Glucuronide Across Preclinical Species
The metabolism of piroxicam exhibits considerable variability across different species. In vitro studies using liver microsomes and hepatocytes from various preclinical animal models are instrumental in elucidating these species-specific metabolic profiles. The formation of Piroxicam N-β-D-Glucuronide, a direct conjugate of the parent drug, is a secondary metabolic pathway. pharmgkb.org The primary route of metabolism for piroxicam is hydroxylation, predominantly mediated by the cytochrome P450 enzyme CYP2C9, to form 5'-hydroxy-piroxicam. pharmgkb.orgnih.gov This primary metabolite can then undergo further conjugation to form a glucuronide. pharmgkb.orgnih.gov
Direct N-glucuronidation of piroxicam has been identified in humans and various animal species. researchgate.net However, the rate and extent of this pathway can differ significantly. In vivo studies in rats, dogs, and rhesus monkeys have identified a glucuronide of piroxicam. researchgate.netnih.gov
In vitro investigations using liver microsomes have provided insights into the species-specific differences in piroxicam metabolism. For instance, a study comparing the metabolic stability of several NSAIDs revealed that the intrinsic clearance of piroxicam was similar in minipig and human liver microsomes, while the compound was found to be stable in monkey liver microsomes, indicating a lower metabolic rate in this species. ju.edu.jo Another study noted that cats clear piroxicam at a much faster rate than dogs and humans, although the specific contribution of glucuronidation to this difference is not detailed. nih.gov
Table 1: In Vitro Metabolism of Piroxicam in Liver Microsomes of Different Species
| Species | Key Metabolic Pathways Identified | Observations on Glucuronidation | Reference |
| Rat | Hydroxylation, Cyclodehydration, Amide Hydrolysis, Decarboxylation, Ring Contraction, N-demethylation | A glucuronide of piroxicam has been identified. | nih.gov |
| Dog | Hydroxylation, Cyclodehydration, Amide Hydrolysis, Decarboxylation, Ring Contraction, N-demethylation | A glucuronide of piroxicam has been identified. | nih.gov |
| Rhesus Monkey | Hydroxylation, Cyclodehydration, Amide Hydrolysis, Decarboxylation, Ring Contraction, N-demethylation | A glucuronide of piroxicam has been identified. Piroxicam was stable in liver microsomes, suggesting low intrinsic clearance. | nih.govju.edu.jo |
| Minipig | Not specified in detail | Intrinsic clearance was similar to humans, suggesting comparable metabolism. | ju.edu.jo |
| Human | Primarily hydroxylation by CYP2C9; secondary glucuronidation. | Direct glucuronidation of piroxicam is a secondary metabolic pathway. | pharmgkb.orgresearchgate.net |
Further Metabolic Fates of Piroxicam N-β-D-Glucuronide (if applicable, without adverse effects)
The metabolic fate of Piroxicam N-β-D-Glucuronide following its formation is not well-documented in publicly available scientific literature. Typically, glucuronide conjugates of drugs are highly water-soluble and are readily excreted from the body, primarily via urine and/or bile. This process of conjugation is a major detoxification pathway that facilitates the elimination of xenobiotics.
Based on the general principles of drug metabolism, once Piroxicam N-β-D-Glucuronide is formed, it is expected to be an end-stage metabolite destined for excretion. There is currently no evidence from the reviewed literature to suggest that Piroxicam N-β-D-Glucuronide undergoes further significant metabolic transformation in the body. The chemical stability of N-glucuronides can vary, but they are generally considered to be metabolically stable.
Further research would be necessary to definitively determine if Piroxicam N-β-D-Glucuronide is subject to any additional metabolic processes before its final elimination from the body.
Advanced Analytical Methodologies for Piroxicam N β D Glucuronide
Chromatographic Separation Techniques
Chromatographic methods are fundamental for isolating Piroxicam (B610120) N-β-D-Glucuronide from complex biological samples and from its parent drug, Piroxicam, and other related metabolites. The polarity of the glucuronide conjugate, imparted by the hydrophilic glucuronic acid moiety, necessitates specific chromatographic conditions for effective separation. researchgate.net
High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of Piroxicam and its metabolites. Method development for Piroxicam N-β-D-Glucuronide typically involves reversed-phase chromatography, which effectively separates compounds based on their hydrophobicity.
The development of a selective HPLC method begins with the choice of a suitable stationary phase, most commonly a C18 column. ufrgs.br Optimization focuses on the mobile phase composition, which is usually a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. ufrgs.brajphs.com The pH of the aqueous phase is a critical parameter; adjusting the pH can alter the ionization state of the analyte and improve peak shape and resolution. For instance, a slightly acidic mobile phase is often employed. ajphs.comfarmaciajournal.com
Optimization of the flow rate and column temperature is also performed to achieve efficient separation in a reasonable timeframe. ufrgs.brfarmaciajournal.com Detection is commonly carried out using a UV detector, with the wavelength set to a maximum absorbance for the compound, such as 248 nm or 333 nm. ufrgs.brajphs.com Validation of the developed method is performed according to International Conference on Harmonisation (ICH) guidelines, ensuring parameters like linearity, accuracy, precision, and specificity meet the required standards. ajphs.comfarmaciajournal.com
Interactive Table 1: Typical HPLC Parameters for Piroxicam Analysis Adaptable for its Glucuronide Metabolite
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | RP C18 (150 x 4.6 mm, 5 µm) ufrgs.br | Water Spherisorb® C18 (250 x 4.6 mm, 5 µm) ajphs.com | C18 column farmaciajournal.com |
| Mobile Phase | Acetonitrile : 0.3% Triethylamine (pH 3.0) (30:70 v/v) ufrgs.br | Acetonitrile : 0.1 M KH₂PO₄ (pH 3.0) (75:25 v/v) ajphs.com | Acetonitrile : Trifluoroacetic acid (40:60 v/v) farmaciajournal.com |
| Flow Rate | 1.0 mL/min ufrgs.brajphs.com | 1.1 mL/min farmaciajournal.com | |
| Detection | PDA at 248 nm ufrgs.br | PDA at 333 nm ajphs.com | UV detector |
| Temperature | 30 °C ufrgs.br | Not Specified | 40 °C farmaciajournal.com |
Ultra-High Performance Liquid Chromatography (UHPLC) represents a significant advancement over conventional HPLC. By utilizing columns with smaller particle sizes (typically sub-2 µm), UHPLC systems can operate at higher pressures, leading to substantially faster analysis times and improved chromatographic resolution. These advantages are highly beneficial for the analysis of complex biological samples containing multiple metabolites.
For the analysis of Piroxicam N-β-D-Glucuronide, a UHPLC method would offer higher throughput and greater sensitivity compared to traditional HPLC. The fundamental principles of method development remain similar, involving the optimization of mobile phase composition, flow rate, and temperature. The enhanced resolution of UHPLC is particularly advantageous for separating the glucuronide conjugate from isomeric metabolites and endogenous matrix components, which can be a challenge in complex biological fluids.
Thin-Layer Chromatography (TLC) and its high-performance variant, HPTLC, are valuable tools for the qualitative analysis and screening of Piroxicam and its metabolites. These techniques offer simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. researchgate.net
In a typical HPTLC method, a silica (B1680970) gel 60 F254 plate is used as the stationary phase. researchgate.netnih.gov The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. For Piroxicam, mobile phases often consist of a mixture of a non-polar solvent like toluene (B28343) or hexane, a moderately polar solvent like ethyl acetate (B1210297), and an acid like glacial acetic acid to improve spot shape. researchgate.netnih.gov Detection is performed under UV light, often at 254 nm or 366 nm, where the compounds appear as dark spots on a fluorescent background. researchgate.net
Due to the increased polarity of Piroxicam N-β-D-Glucuronide compared to the parent drug, it would exhibit a lower retention factor (Rf) value on a normal-phase silica plate. This difference in migration allows for a clear separation of the metabolite from Piroxicam. HPTLC provides better resolution and sensitivity than conventional TLC, making it suitable for stability studies and the detection of impurities. nih.gov
Interactive Table 2: HPTLC Method Parameters for Piroxicam and Related Compounds
| Parameter | Condition 1 | Condition 2 |
| Stationary Phase | TLC aluminum plate precoated with silica gel 60F-254 nih.gov | Silica gel 60 F254 glass TLC plates researchgate.net |
| Mobile Phase | Toluene : Acetic acid (8:2 v/v) nih.gov | Hexane : Ethyl acetate : Glacial acetic acid (65:30:5 v/v/v) researchgate.net |
| Detection Wavelength | 360 nm nih.gov | 366 nm researchgate.net |
| Rf Value (Piroxicam) | 0.58 nih.gov | 0.57 researchgate.net |
| Rf Value (Degradant) | 0.23 (for 2-aminopyridine) nih.gov | Not Applicable |
Mass Spectrometric Detection and Characterization
Mass spectrometry (MS), particularly when coupled with liquid chromatography, is the definitive technique for the structural elucidation and quantification of drug metabolites like Piroxicam N-β-D-Glucuronide.
LC-MS combines the powerful separation capabilities of HPLC with the sensitive and specific detection provided by mass spectrometry. For qualitative analysis, LC-MS is used to confirm the identity of metabolites by determining their molecular weight. Glucuronidation involves the addition of a glucuronic acid moiety (C₆H₈O₆), which results in a mass increase of 176.12 Da. Therefore, the mass spectrum of Piroxicam N-β-D-Glucuronide will show a molecular ion [M+H]⁺ or [M-H]⁻ that is 176 Da greater than that of the parent Piroxicam.
Untargeted LC-MS analysis is a powerful approach for discovering and identifying unknown metabolites in a sample. frontiersin.org By comparing the mass spectra and retention times of components in a sample with those of a reference standard or by interpreting the fragmentation patterns, the presence of specific conjugates can be unequivocally confirmed. This technique is crucial for building a comprehensive metabolic profile of a drug. nih.gov
For quantitative analysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice due to its exceptional sensitivity and selectivity. researchgate.netnih.gov This technique allows for the direct measurement of glucuronides in complex biological matrices like plasma and urine, often with minimal sample preparation. researchgate.netsemanticscholar.org
Quantitative analysis is typically performed in the Multiple Reaction Monitoring (MRM) mode. In this mode, the first quadrupole of the mass spectrometer is set to select the molecular ion of Piroxicam N-β-D-Glucuronide (the precursor ion). This ion is then fragmented in a collision cell, and the second quadrupole is set to monitor for a specific, characteristic fragment ion (the product ion). A common fragmentation pathway for glucuronide conjugates is the neutral loss of the glucuronic acid group (176 Da), resulting in the detection of the aglycone (the parent drug). researchgate.net This specific precursor-to-product ion transition is unique to the target analyte, which minimizes interference from other compounds in the matrix and allows for highly sensitive quantification, often reaching picogram or nanogram levels. nveo.org The development of such methods requires validation according to regulatory guidelines to ensure their accuracy and reliability for routine analysis. nveo.orgsemanticscholar.org
Interactive Table 3: Hypothetical LC-MS/MS Parameters for Piroxicam N-β-D-Glucuronide
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| Piroxicam | 332.1 | 121.1 | Positive |
| Piroxicam N-β-D-Glucuronide | 508.1 | 332.1 | Positive |
(Note: The m/z values are hypothetical and based on the addition of a glucuronic acid moiety to Piroxicam and a subsequent neutral loss fragmentation.)
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Measurement
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive identification of drug metabolites. Its ability to provide accurate mass measurements with high resolution and mass accuracy allows for the determination of elemental compositions, which is a critical step in structure confirmation. nih.gov For Piroxicam N-β-D-Glucuronide, HRMS is employed to distinguish it from other metabolites and endogenous compounds.
Table 1: Computed Mass Properties for Piroxicam O-β-D-Glucuronide
| Property | Value |
|---|---|
| Molecular Weight | 507.5 g/mol |
| Exact Mass | 507.09476505 Da |
| Monoisotopic Mass | 507.09476505 Da |
Data sourced from PubChem CID 71751702. researchgate.net Note: These values are for the O-isomer.
Techniques such as Fourier Transform Ion Cyclotron Resonance (FTICR) or Orbitrap mass analyzers are often coupled with liquid chromatography (LC) to achieve the necessary separation and sensitivity for metabolite identification in complex biological matrices. nih.gov Tandem mass spectrometry (MS/MS) experiments on HRMS platforms further aid in structural elucidation by providing high-resolution fragment ion data, which can help to pinpoint the site of glucuronidation.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H-NMR, ¹³C-NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including drug metabolites. Both ¹H-NMR and ¹³C-NMR are used to determine the precise location of the glucuronic acid moiety on the piroxicam structure.
While a complete, published NMR spectral assignment for Piroxicam N-β-D-Glucuronide is not available, the expected spectrum would be a composite of the signals from the piroxicam and glucuronide moieties, with specific shifts indicating the point of covalent attachment. ¹H-NMR would show characteristic signals for the aromatic protons of the pyridine (B92270) and benzothiazine rings of piroxicam, alongside the anomeric proton and other sugar protons of the glucuronide part. uliege.beijpsr.com Similarly, ¹³C-NMR would reveal the carbon skeleton, and the chemical shift of the carbon atom at the point of N-glucuronidation would be significantly affected compared to the parent drug. psu.edu The synthesis and characterization of glucuronic acid esters have been confirmed using these NMR techniques, demonstrating their utility for this class of compounds. ijpsr.com
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of aromatic compounds. Piroxicam has a distinct UV absorption profile that is utilized in many analytical methods. nih.gov The conjugation of the glucuronide moiety is not expected to dramatically alter the core chromophore of the piroxicam molecule. Therefore, the UV-Vis spectrum of Piroxicam N-β-D-Glucuronide is predicted to be very similar to that of the parent drug. Studies have shown that piroxicam and its major metabolite, 5'-hydroxypiroxicam (B1141874), have overlapping spectra. dss.go.th Furthermore, analysis of total excreted drug in urine (after enzymatic hydrolysis of the glucuronide) is performed at the analytical wavelength of piroxicam, which supports the similarity in their absorption spectra.
Piroxicam exhibits several absorption maxima depending on the solvent and pH. nih.gov
Table 2: UV Absorption Maxima (λmax) of Piroxicam
| Solvent/Medium | λmax (nm) |
|---|---|
| Methanol | 334.5, 227 |
| 0.1 M Methanolic HCl | 334, 242 |
| Phosphate (B84403) Buffer (pH 7.4) | 354, 250, 221 |
Data compiled from a preformulation study by Pawar et al. nih.gov
These wavelengths provide a basis for developing spectrophotometric methods for Piroxicam N-β-D-Glucuronide, particularly when coupled with a separation technique like HPLC.
Spectrofluorimetry
Spectrofluorimetry is a highly sensitive analytical technique that can be used for compounds that exhibit native fluorescence. Piroxicam is fluorescent, and its emission properties have been studied in various media. leidenuniv.nleurekaselect.com The fluorescence intensity of piroxicam can be significantly enhanced in acidic pH or through the formation of inclusion complexes with cyclodextrins. leidenuniv.nl
The fluorescence properties of the N-β-D-Glucuronide metabolite have not been specifically detailed in the literature. However, since the core fluorophore of the piroxicam structure remains intact, it is plausible that the metabolite also exhibits fluorescence. The quantum yield and the excitation/emission maxima would need to be determined experimentally to develop a quantitative spectrofluorimetric method. Such a method, if developed, could offer high sensitivity for the detection of the metabolite in biological fluids. bohrium.com
Table 3: Fluorescence Properties of Piroxicam
| Condition | Excitation λ (nm) | Emission λ (nm) |
|---|---|---|
| In hexane | 330 | ~380 |
| In absence of β-CD (acidic pH) | 320 | 460 |
| In presence of β-CD (acidic pH) | 320 | 450 |
Data compiled from various sources. leidenuniv.nleurekaselect.com
Electrochemical and Capillary Electrophoresis Methods
Electrochemical methods offer rapid and sensitive detection of electroactive compounds like piroxicam. Various modified electrodes, such as those using carbon nanotubes or ionic liquids, have been developed to enhance the sensitivity and lower the detection limits for piroxicam. researchgate.netmdpi.comnih.govnih.gov The oxidation of piroxicam typically occurs at a potential around +0.30 V to +0.55 V, depending on the electrode and conditions. researchgate.netmdpi.com While specific methods for the glucuronide are not described, the electrochemical properties of the parent drug suggest that its metabolites could also be detected using similar principles, likely with adjustments to account for altered redox potentials.
Capillary electrophoresis (CE), particularly capillary zone electrophoresis (CZE), is a high-efficiency separation technique well-suited for charged, polar molecules like drug glucuronides. Methods for the analysis of piroxicam have been developed using buffers at alkaline pH (e.g., pH 9.0), where piroxicam is ionized and migrates as an anion. These conditions would be highly applicable to Piroxicam N-β-D-Glucuronide, which possesses a carboxylate group from the glucuronic acid moiety, making it anionic over a wide pH range. A CZE method for piroxicam used a 10 mM borate (B1201080) buffer (pH 9.0) with 10% methanol, an applied potential of +25 kV, and UV detection at 204 nm, achieving a low limit of detection. Such a method could be optimized for the separation of piroxicam from its glucuronide metabolite.
Method Validation for Bioanalytical Applications in Preclinical Research
The validation of bioanalytical methods is essential to ensure the reliability and reproducibility of quantitative data from preclinical studies. bohrium.commdpi.com Regulatory bodies like the FDA and EMA provide guidelines for validating methods used to measure drugs and their metabolites in biological matrices. A full validation is required for each species and matrix and should demonstrate the method's performance characteristics.
For a metabolite like Piroxicam N-β-D-Glucuronide, the validation process would involve a series of experiments to assess key parameters.
Table 4: Key Parameters for Bioanalytical Method Validation in Preclinical Research
| Validation Parameter | Description | Typical Acceptance Criteria (for LC-MS/MS) |
|---|---|---|
| Selectivity | The ability to differentiate and quantify the analyte in the presence of endogenous matrix components. | No significant interfering peaks at the retention time of the analyte and internal standard (IS). |
| Calibration Curve | The relationship between instrument response and known concentrations of the analyte. | At least 6 non-zero standards; correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of determined values to the nominal concentration. | Mean value should be within ±15% of the nominal value (±20% at LLOQ). |
| Precision | The closeness of replicate measurements. | Coefficient of variation (CV) or Relative Standard Deviation (RSD) should not exceed 15% (20% at LLOQ). |
| Lower Limit of Quantification (LLOQ) | The lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. | Analyte response should be at least 5 times the blank response; accuracy within ±20% and precision ≤20% RSD. |
| Recovery | The extraction efficiency of the analytical method. | Response of analyte from extracted matrix compared to a non-extracted standard. Should be consistent and precise. |
| Matrix Effect | The influence of co-eluting matrix components on the ionization of the analyte. | Assessed by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. |
| Stability | The chemical stability of the analyte in the biological matrix under specific storage and processing conditions (e.g., freeze-thaw, short-term, long-term). | Mean concentrations of stability samples should be within ±15% of nominal concentrations. |
Criteria based on general bioanalytical method validation guidelines. bohrium.com
These validation steps ensure that the analytical method is reliable, rugged, and suitable for its intended purpose of quantifying Piroxicam N-β-D-Glucuronide in preclinical study samples. mdpi.com
Evaluation of Selectivity and Specificity
Selectivity is the ability of an analytical method to differentiate and quantify the analyte in the presence of other components in the sample. Specificity is the ultimate form of selectivity, proving the method's ability to assess unequivocally the analyte. For Piroxicam N-β-D-Glucuronide, this is typically achieved using high-performance liquid chromatography (HPLC) coupled with a highly selective detector, such as a mass spectrometer (MS).
To evaluate selectivity, blank biological matrices (e.g., plasma, urine) from multiple sources are analyzed to ensure that no endogenous components interfere with the detection of Piroxicam N-β-D-Glucuronide and the internal standard. Furthermore, the method's specificity is challenged by analyzing the blank matrix spiked with the parent drug, Piroxicam, and other known metabolites to check for any cross-interference. Chromatograms of blank samples, samples spiked with the analyte, and samples from in-vivo studies are compared to demonstrate that the analyte peak is free from co-eluting peaks at its retention time.
Table 1: Representative Data for Specificity Evaluation
| Sample | Retention Time of Piroxicam N-β-D-Glucuronide (min) | Response at Analyte Retention Time |
|---|---|---|
| Blank Plasma | Not Applicable | No significant peak |
| Blank Plasma + Piroxicam | Not Applicable | No significant peak |
| Blank Plasma + Piroxicam N-β-D-Glucuronide | 4.2 | Peak detected |
Determination of Linearity and Calibration Range
The linearity of an analytical method is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is constructed by analyzing a series of standards of known concentrations. For Piroxicam N-β-D-Glucuronide, calibration standards are typically prepared by spiking blank biological fluid with known amounts of a certified reference standard (e.g., 90% purity).
The calibration range is the range of concentrations over which the method is demonstrated to be linear, accurate, and precise. A linear regression analysis is performed on the plot of peak area ratio (analyte/internal standard) versus concentration. The correlation coefficient (r²) is expected to be ≥ 0.99, indicating a strong linear relationship.
Table 2: Example of Calibration Curve Data
| Concentration (ng/mL) | Peak Area Ratio (Analyte/IS) |
|---|---|
| 5 | 0.028 |
| 10 | 0.055 |
| 50 | 0.275 |
| 100 | 0.551 |
| 500 | 2.760 |
| 1000 | 5.520 |
Linear Regression Equation: y = 0.0055x + 0.0003 Correlation Coefficient (r²): 0.9998
Assessment of Accuracy and Precision (Intra-day and Inter-day)
Accuracy refers to the closeness of the measured value to the true value, while precision represents the degree of scatter between a series of measurements. Both are assessed by analyzing quality control (QC) samples at multiple concentration levels (low, medium, and high) within the calibration range.
Intra-day (within-day) precision and accuracy are determined by analyzing multiple replicates of QC samples on the same day. Inter-day (between-day) precision and accuracy are assessed by analyzing the QC samples on different days. The acceptance criteria for bioanalytical methods typically require the precision, expressed as the coefficient of variation (%CV), to be ≤15% (≤20% for the lower limit of quantification), and the accuracy, expressed as the percentage of the nominal value, to be within 85-115% (80-120% for the lower limit of quantification).
Table 3: Representative Intra-day and Inter-day Accuracy and Precision Data | QC Level | Nominal Conc. (ng/mL) | Intra-day (n=6) | | Inter-day (n=18, 3 days) | | | :--- | :--- | :--- | :--- | :--- | :--- | | | | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | Mean Conc. (ng/mL) | Accuracy (%) | Precision (%CV) | | Low | 15 | 14.5 | 96.7 | 6.8 | 14.8 | 98.7 | 8.2 | | Medium | 150 | 153.2 | 102.1 | 4.5 | 151.9 | 101.3 | 5.9 | | High | 750 | 742.5 | 99.0 | 3.1 | 748.1 | 99.7 | 4.3 |
Establishment of Limits of Detection (LOD) and Quantification (LOQ)
The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.
The LOQ is often established as the lowest concentration on the calibration curve that meets the acceptance criteria for accuracy (within 20% of the nominal value) and precision (≤20% CV). The LOD can be determined based on the signal-to-noise ratio (S/N), typically requiring a S/N of 3:1, while the LOQ often requires a S/N of 10:1.
Table 4: Example LOD and LOQ Values
| Parameter | Value | Criteria |
|---|---|---|
| Limit of Detection (LOD) | 1.5 ng/mL | Signal-to-Noise Ratio ≥ 3:1 |
Recovery Studies from Biological Matrices (preclinical)
Recovery studies are performed to evaluate the efficiency of the extraction procedure for the analyte and internal standard from the biological matrix. This is determined by comparing the analytical response of an analyte from an extracted sample with the response of a post-extraction spiked sample at the same concentration.
Consistent and reproducible recovery is more critical than achieving 100% recovery. The recovery of Piroxicam N-β-D-Glucuronide is assessed at low, medium, and high concentrations.
Table 5: Representative Recovery Data
| QC Level | Concentration (ng/mL) | Mean Recovery of Piroxicam N-β-D-Glucuronide (%) | Recovery of Internal Standard (%) |
|---|---|---|---|
| Low | 15 | 88.5 | 91.2 |
| Medium | 150 | 90.1 | 90.8 |
Stability Studies of the Conjugate in Analytical Samples
The stability of Piroxicam N-β-D-Glucuronide in biological matrices under various storage and handling conditions is evaluated to ensure that the measured concentration reflects the true concentration at the time of sample collection. Stability is assessed by analyzing QC samples after subjecting them to specific conditions and comparing the results with those from freshly prepared samples.
Key stability assessments include:
Freeze-thaw stability: Stability after multiple cycles of freezing and thawing.
Short-term (bench-top) stability: Stability at room temperature for a period equivalent to the sample processing time.
Long-term stability: Stability under frozen storage conditions (-20°C or -80°C) for an extended duration.
Post-preparative stability: Stability of the processed samples in the autosampler.
Table 6: Example of Stability Assessment Data
| Stability Test | Storage Condition | Duration | Mean % Change from Nominal |
|---|---|---|---|
| Freeze-Thaw | 3 cycles at -20°C and room temp. | N/A | -4.8% |
| Short-Term (Bench-Top) | Room Temperature | 4 hours | -3.2% |
| Long-Term | -80°C | 90 days | -6.5% |
Preclinical Pharmacokinetic Investigations of Piroxicam N β D Glucuronide
Absorption Characteristics in In Vitro and Animal Models
Direct studies on the absorption of orally administered Piroxicam (B610120) N-β-D-glucuronide in preclinical models are not extensively documented in the available literature. The formation of this glucuronide is a result of the systemic metabolism of the parent drug, piroxicam, following its absorption. Piroxicam is primarily metabolized to 5'-hydroxypiroxicam (B1141874), which then undergoes conjugation to form the glucuronide. pharmgkb.orgwho.int
Formulation strategies aimed at enhancing the dissolution and absorption of the parent drug, piroxicam, can indirectly influence the formation of Piroxicam N-β-D-glucuronide. Cyclodextrin complexation of piroxicam has been shown to increase its aqueous solubility and dissolution rate. This leads to more rapid and efficient absorption of piroxicam from the gastrointestinal tract. Consequently, an enhanced absorption of the parent drug can lead to a faster and potentially greater formation of its metabolites, including Piroxicam N-β-D-glucuronide, in the systemic circulation. However, specific preclinical studies quantifying the direct impact of such formulations on the pharmacokinetic profile of the glucuronide metabolite are limited.
Distribution Studies in Preclinical Animal Models and In Vitro Systems
Detailed distribution studies specifically characterizing the volume of distribution and tissue penetration of Piroxicam N-β-D-glucuronide in preclinical animal models are not well-defined in the published literature. As a glucuronide conjugate, it is generally expected to be more water-soluble and less able to passively diffuse across cell membranes compared to the parent drug, piroxicam. The distribution of piroxicam has been studied in rats, where it penetrates synovial fluid. ekb.eg It is plausible that the glucuronide metabolite also distributes to some extent into various tissues, but specific data on its distribution profile is lacking.
Excretion Pathways in Animal Models (e.g., urinary, biliary)
The excretion of Piroxicam N-β-D-glucuronide, along with other metabolites of piroxicam, occurs through both urinary and biliary routes in preclinical animal models. The relative contribution of each pathway is species-dependent.
In studies administering radiolabeled piroxicam to laboratory animals, the excretion patterns were as follows:
Rats: The majority of the administered dose is excreted in the urine. nih.gov
Dogs and Rhesus Monkeys: The excretion is more evenly divided between urine and feces. nih.gov
The presence of metabolites in the feces suggests significant biliary excretion. This is particularly relevant for the glucuronide conjugate, as drug glucuronides are often substrates for biliary transport proteins. The excretion of drug glucuronide metabolites into the bile is a key step in enterohepatic circulation. nih.govnih.gov In the case of piroxicam, evidence of enterohepatic recirculation has been observed in dogs, which would involve the biliary excretion of Piroxicam N-β-D-glucuronide, its subsequent hydrolysis back to the parent compound by gut microflora, and reabsorption. ekb.egresearchgate.net
| Animal Model | Primary Excretion Pathways for Piroxicam and its Metabolites |
|---|---|
| Rat | Predominantly Urinary |
| Dog | Urinary and Fecal (approximately equal) |
| Rhesus Monkey | Urinary and Fecal (approximately equal) |
In Vitro Permeability and Transport Studies Across Biological Barriers
Specific in vitro studies evaluating the permeability of Piroxicam N-β-D-glucuronide across biological barriers, such as Caco-2 cell monolayers, have not been reported in the available literature. Caco-2 cell permeability assays are commonly used to predict the intestinal absorption of drugs. nih.govescholarship.org Generally, glucuronide metabolites are more polar and larger in molecular size than their parent compounds, which typically results in lower passive permeability across cell membranes. The transport of glucuronides across cellular barriers is often mediated by specific uptake and efflux transporters, such as organic anion transporters (OATs) and multidrug resistance-associated proteins (MRPs). Further research is needed to characterize the specific transporters involved in the disposition of Piroxicam N-β-D-glucuronide.
Molecular and Cellular Pharmacodynamics of Piroxicam N β D Glucuronide
Interaction with and Modulation of Endogenous Enzymes
The pharmacodynamic profile of Piroxicam (B610120) N-β-D-Glucuronide is significantly influenced by its interactions with key endogenous enzymes, namely UDP-glucuronosyltransferases (UGTs) and β-glucuronidases. These enzymes are involved in its formation and potential deconjugation, creating a dynamic interplay that can affect its stability and reactivity.
UDP-Glucuronosyltransferases (UGTs):
Piroxicam N-β-D-Glucuronide is formed through the conjugation of piroxicam with glucuronic acid, a reaction catalyzed by the UGT superfamily of enzymes located primarily in the liver's endoplasmic reticulum. nih.gov While the UGTs are responsible for its synthesis, acyl glucuronides, as a class, have been shown to be reactive metabolites capable of covalently binding to proteins. nih.govnih.gov This includes the potential for Piroxicam N-β-D-Glucuronide to form covalent adducts with the UGT enzymes themselves. nih.govnih.gov Such binding could theoretically lead to the inactivation or altered function of these enzymes, although specific studies on Piroxicam N-β-D-Glucuronide's effect on UGT activity are not extensively detailed in the current literature. The covalent modification of UGTs by other NSAID-acyl glucuronides has been documented, suggesting a potential feedback mechanism where the metabolite can influence its own synthesis. nih.gov
β-glucuronidases:
β-glucuronidases are enzymes that can hydrolyze glucuronide conjugates, releasing the parent aglycone. nih.govcovachem.com This enzymatic cleavage represents a competing pathway to the chemical reactions of Piroxicam N-β-D-Glucuronide, such as acyl migration and covalent binding. nih.gov The activity of β-glucuronidases can be influenced by the local pH and the specific isomeric form of the glucuronide. nih.gov For instance, the native 1-O-acyl-β-D-glucuronide is a substrate for β-glucuronidase, whereas its rearranged isomers are not. nih.gov The hydrolysis of Piroxicam N-β-D-Glucuronide back to piroxicam can occur in various tissues and biological fluids where β-glucuronidases are present, such as the liver and bladder, potentially contributing to the local reactivation of the drug. nih.govnih.gov
| Enzyme | Interaction with Piroxicam N-β-D-Glucuronide | Potential Consequence |
| UDP-glucuronosyltransferases (UGTs) | Site of formation; potential for covalent adduction by the reactive acyl glucuronide. nih.govnih.govnih.gov | Alteration or inhibition of UGT activity. |
| β-glucuronidases | Enzymatic hydrolysis of the glucuronide conjugate back to the parent drug, piroxicam. nih.gov | Re-release of the active drug; competition with acyl migration and covalent binding pathways. |
Covalent Binding and Adduction to Biological Macromolecules
A defining characteristic of acyl glucuronides, including Piroxicam N-β-D-Glucuronide, is their chemical reactivity, which can lead to the formation of covalent bonds with biological macromolecules such as proteins. This process is of significant interest due to its potential to alter protein structure and function. At present, there is no direct evidence to suggest that Piroxicam N-β-D-Glucuronide forms adducts with DNA.
The covalent binding of Piroxicam N-β-D-Glucuronide to proteins is not a direct reaction. It is preceded by a non-enzymatic intramolecular rearrangement known as acyl migration. nih.govnih.gov In this process, the acyl group (piroxicam) migrates from the C-1 hydroxyl group of the glucuronic acid moiety to other positions on the sugar ring, forming various positional isomers. nih.gov This acyl migration is a crucial step as it leads to the formation of more reactive intermediates. nih.govresearchgate.net
Once these reactive isomers are formed, they can covalently bind to nucleophilic residues on proteins, such as lysine (B10760008), through two primary mechanisms:
Transacylation: This involves the direct transfer of the acyl group (piroxicam) to the protein, forming an amide linkage.
Glycation: In this more complex reaction, the rearranged glucuronide itself attaches to the protein, resulting in a more complex adduct that includes both the drug and the glucuronic acid moiety. nih.govnih.gov
Research on other NSAIDs, such as diclofenac (B195802), has provided insight into the specific adducts that can be formed. Mass spectrometric analysis of human serum albumin (HSA) from patients treated with diclofenac revealed covalent modifications on several of the protein's 59 lysine residues. nih.gov Both acylation and glycation adducts were identified, confirming that the pathways initiated by acyl migration occur in vivo. nih.gov
While specific studies identifying the adduction sites of Piroxicam N-β-D-Glucuronide on proteins are not as detailed, it is highly probable that it follows a similar pattern of binding to nucleophilic amino acid residues on proteins like HSA. The parent compound, piroxicam, is known to bind extensively to plasma proteins, with HSA being the primary binding partner. nih.govnih.gov This non-covalent binding could localize the subsequent reactive glucuronide metabolite, facilitating covalent adduction. Studies with piroxicam have indicated binding to high-affinity sites on albumin. nih.govnih.gov
| Parameter | Description | Relevance to Piroxicam N-β-D-Glucuronide |
| Acyl Migration | Intramolecular rearrangement of the piroxicam acyl group on the glucuronic acid ring. nih.gov | Forms reactive isomers necessary for covalent binding. nih.gov |
| Transacylation | Nucleophilic displacement reaction leading to the covalent attachment of the piroxicam moiety to a protein. nih.gov | A primary mechanism for protein adduction. |
| Glycation | Covalent binding of the entire rearranged glucuronide structure to a protein. nih.gov | Results in a more complex adduct structure. |
| Primary Protein Target | Human Serum Albumin (HSA). nih.govnih.gov | High binding affinity of the parent drug suggests it is a likely target for covalent modification by the glucuronide. |
Cellular Uptake, Intracellular Processing, and Fate of the Conjugate
The hydrophilic nature of Piroxicam N-β-D-Glucuronide generally limits its ability to passively diffuse across cell membranes. nih.gov Therefore, its movement into and out of cells is mediated by a variety of transport proteins. frontiersin.org
Uptake Transporters: Organic anion transporters (OATs) and organic anion transporting polypeptides (OATPs) are responsible for the uptake of glucuronide conjugates from the bloodstream into tissues, particularly the liver and kidneys. frontiersin.org This process is crucial for the hepatic and renal clearance of the metabolite.
Efflux Transporters: Multidrug resistance-associated proteins (MRPs) and breast cancer resistance protein (BCRP) are key efflux transporters that pump glucuronide conjugates out of cells. nih.govfrontiersin.org These transporters are located on the apical membrane of hepatocytes (for excretion into bile) and renal proximal tubule cells (for excretion into urine), as well as on the basolateral membrane of hepatocytes for efflux back into the sinusoidal blood. frontiersin.org
| Transporter Family | Function | Role in Piroxicam N-β-D-Glucuronide Disposition |
| OATs/OATPs | Uptake into cells. frontiersin.org | Mediate entry into hepatocytes and renal cells for metabolism and excretion. |
| MRPs/BCRP | Efflux out of cells. nih.govfrontiersin.org | Facilitate excretion into bile and urine, and efflux back into circulation. |
Investigation of Potential Receptor or Target Interactions
The primary pharmacological target of the parent drug, piroxicam, is the cyclooxygenase (COX) enzyme, which it inhibits to produce its anti-inflammatory effects. nih.govnih.gov However, there is currently no direct evidence to suggest that Piroxicam N-β-D-Glucuronide retains this activity or interacts with COX enzymes in a similar manner.
The main "target" interaction identified for Piroxicam N-β-D-Glucuronide, as with other acyl glucuronides, is its non-specific, covalent binding to biological macromolecules, particularly proteins. nih.govnih.gov This is a chemically-driven process rather than a specific receptor-ligand interaction. While piroxicam itself has been shown to interact with various other proteins and systems, these interactions are not necessarily conserved in its glucuronidated form. nih.govdrugs.comdrugbank.com The addition of the bulky, hydrophilic glucuronic acid moiety significantly alters the physicochemical properties of the molecule, which would likely reduce its affinity for the specific binding pockets of receptors designed to accommodate the parent drug.
Stability and Degradation Kinetics of Piroxicam N β D Glucuronide
Intrinsic Chemical Stability Under Varied Environmental Conditions (pH, temperature, light)
The stability of Piroxicam (B610120) N-β-D-Glucuronide is influenced by environmental factors such as pH, temperature, and light. While specific kinetic data for the glucuronide is limited, the stability of the parent compound, Piroxicam, provides a foundational understanding.
pH Stability: The pH of the environment is a critical factor in the stability of Piroxicam. For the parent drug, the rate of photodegradation follows a U-shaped curve over a pH range of 2.0-12.0, indicating that degradation is faster in acidic and alkaline conditions compared to neutral pH. nih.gov Conversely, thermal degradation of Piroxicam exhibits a bell-shaped curve, with maximum degradation occurring around pH 6.0. nih.govresearchgate.net It is known that N-glucuronides can be more labile under acidic conditions. mdpi.com This suggests that the hydrolysis of the N-glucuronide bond of Piroxicam N-β-D-Glucuronide may be accelerated at lower pH values.
Temperature Stability: Temperature significantly affects the degradation of Piroxicam. nih.gov Thermal degradation of Piroxicam in aqueous solutions follows first-order kinetics, with the rate increasing with temperature. nih.govresearchgate.net For instance, heating a Piroxicam solution at 100°C leads to a gradual loss of the compound. researchgate.net Glucuronide conjugates, in general, can be susceptible to hydrolysis at elevated temperatures. The stability of glucuronide metabolites in dried blood spots has been shown to be comparable to liquid samples stored at -80°C under ambient storage conditions, highlighting the importance of storage conditions. nih.gov
Photostability: Piroxicam is a photosensitive molecule, and exposure to light can lead to its degradation. researchgate.net The photodegradation of Piroxicam in aqueous solutions also follows apparent first-order kinetics. nih.gov The process is influenced by pH, with increased degradation observed at both acidic and alkaline pH. nih.gov Given the photosensitivity of the parent compound, it is highly probable that Piroxicam N-β-D-Glucuronide also exhibits sensitivity to light, potentially leading to the cleavage of the glucuronide linkage or alteration of the aglycone structure.
Table 1: Apparent First-Order Rate Constants for Photochemical and Thermal Degradation of Piroxicam in Aqueous Solution This data pertains to the parent compound, Piroxicam, and is provided as a reference for the potential stability of its glucuronide metabolite.
| pH | Photochemical Degradation (k x 10⁻³ min⁻¹) | Thermal Degradation (k x 10⁻³ min⁻¹) |
| 2.0 | 10.01 | 1.15 |
| 4.0 | 3.45 | 2.53 |
| 6.0 | 2.04 | 3.06 |
| 8.0 | 2.53 | 2.18 |
| 10.0 | 4.16 | 1.09 |
| 12.0 | 7.24 | 0.86 |
| Source: Adapted from Photo- and Thermal Degradation of Piroxicam in Aqueous Solution. nih.gov |
Identification and Characterization of Degradation Products
Specific degradation products of Piroxicam N-β-D-Glucuronide are not extensively documented in the literature. However, degradation is likely to occur at two primary sites: the glucuronide linkage and the Piroxicam molecule itself.
Hydrolysis of the N-glucuronide bond would yield Piroxicam and D-glucuronic acid. Further degradation would then mirror that of the parent Piroxicam. The degradation products of Piroxicam are better characterized. One of the primary hydrolytic degradation products of Piroxicam is 2-aminopyridine (B139424). nih.gov Photodegradation of Piroxicam can result in a number of products, including 2-methyl-1,2-benzisothiazol-3(2H)-one 1,1-dioxide and N-(2-pyridyl)-methoxy-formyl-amide. researchgate.net
Elucidation of Degradation Pathways and Mechanisms (e.g., hydrolytic, oxidative)
The degradation pathways of Piroxicam N-β-D-Glucuronide are presumed to involve hydrolytic and oxidative processes, similar to the parent drug.
Hydrolytic Pathway: The primary hydrolytic pathway for Piroxicam N-β-D-Glucuronide is the cleavage of the N-glucuronide bond to release Piroxicam. This hydrolysis can be catalyzed by acid or base and is also temperature-dependent. The released Piroxicam can then undergo further hydrolysis, for instance, at the amide bond. nih.gov The enzymatic hydrolysis of glucuronides is a key process in drug metabolism studies, often employing β-glucuronidase enzymes to cleave the conjugate. nih.govresearchgate.net The efficiency of enzymatic hydrolysis can vary depending on the type of glucuronide (O- vs. N-glucuronide) and the enzyme source. mdpi.comresearchgate.net
Oxidative Pathway: Oxidative degradation of Piroxicam has been studied, particularly in the context of advanced oxidation processes for its removal from water. nih.gov These studies show that Piroxicam can be degraded by hydroxyl and sulfate (B86663) radicals. nih.gov While these conditions are harsh, they suggest that the Piroxicam moiety within the glucuronide conjugate is susceptible to oxidation. The primary site of metabolic oxidation of Piroxicam is the 5'-position of the benzothiazine ring, leading to 5'-hydroxypiroxicam (B1141874), which is then glucuronidated. clinpgx.orgnih.gov
Formulation-Related Stability Studies (where the glucuronide is a component or formed in situ)
There is a lack of specific information on formulation-related stability studies where Piroxicam N-β-D-Glucuronide is a direct component. Stability studies on Piroxicam formulations are more common. nih.govresearchgate.netresearchgate.netufrgs.br These studies focus on ensuring the stability of the active parent drug.
In the context of biological samples, such as urine or plasma, which can be considered a type of "in situ" formulation, the stability of glucuronide metabolites is a significant concern for bioanalytical testing. nih.gov The enzymatic or chemical degradation of the glucuronide can lead to inaccurate quantification of the metabolite and the parent drug. Therefore, stabilization techniques, such as pH adjustment and storage at low temperatures, are crucial. nih.gov For example, the enzymatic deconjugation of the glucuronide metabolite is a deliberate step in some analytical procedures to measure the total amount of the hydroxylated metabolite. nih.gov
Impurity Profiling and Characterization of Piroxicam N β D Glucuronide
Identification of Synthetic Impurities and By-products
The synthesis of Piroxicam (B610120) N-β-D-Glucuronide can introduce various impurities. These can originate from the starting materials, reagents, or as by-products of the reaction process. Since Piroxicam is the precursor for its glucuronide metabolite, impurities present in the parent drug are potential contaminants in the final product.
Common synthetic impurities related to Piroxicam that could potentially be carried over or be precursors to by-products in the synthesis of its N-β-D-Glucuronide include:
Piroxicam Related Compound A (2-Aminopyridine): A key starting material in the synthesis of Piroxicam. Its presence would indicate an incomplete reaction or inadequate purification.
Piroxicam Related Compound B (4-hydroxy-N-(pyridin-2-yl)-2H-1,2-benzothiazine-3-carboxamide 1,1-dioxide): An N-demethylated analog of Piroxicam. ojp.gov
Piroxicam Related Compound D (3-Oxo-1,2-benzoisothiazoline-2-acetic Acid Methyl Ester 1,1-Dioxide): A potential by-product from the synthesis of the benzothiazine ring system. covachem.com
Piroxicam Related Compound G (Methyl 4-hydroxy-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide): An intermediate or by-product from the synthesis of Piroxicam. sigmaaldrich.com
In addition to these, the glucuronidation reaction itself can generate specific impurities. The process often involves the use of a protected glucuronic acid donor, and incomplete deprotection can lead to partially protected glucuronide impurities. Furthermore, the formation of different isomers (e.g., α- and β-anomers) of the glucuronide can occur, with the β-anomer being the desired product.
Table 1: Potential Synthetic Impurities of Piroxicam N-β-D-Glucuronide
| Impurity Name | Potential Source |
| Piroxicam | Unreacted starting material |
| 2-Aminopyridine (B139424) (Impurity A) | Impurity from Piroxicam starting material |
| Piroxicam Related Compound B | Impurity from Piroxicam starting material |
| Piroxicam Related Compound D | Impurity from Piroxicam starting material |
| Piroxicam Related Compound G | Impurity from Piroxicam starting material |
| α-Piroxicam N-D-Glucuronide | Anomeric by-product of glucuronidation |
| Partially protected glucuronides | Incomplete deprotection during synthesis |
Characterization of Degradation Impurities
Piroxicam N-β-D-Glucuronide, like many drug metabolites, can degrade under various conditions such as exposure to light, heat, and changes in pH. The degradation pathways can be complex and may involve the piroxicam moiety or the glucuronide linkage.
Forced degradation studies are essential to identify potential degradation products and to establish the stability-indicating nature of analytical methods. capes.gov.br For Piroxicam N-β-D-Glucuronide, the primary degradation pathways are expected to be:
Hydrolysis: The most common degradation pathway for glucuronides is the cleavage of the glycosidic bond, which would release the parent drug, Piroxicam, and glucuronic acid. This can be catalyzed by acidic or basic conditions, as well as by β-glucuronidase enzymes. covachem.comsigmaaldrich.com
Acyl Migration: For acyl glucuronides, intramolecular acyl migration is a known phenomenon where the aglycone (Piroxicam) moves to other positions on the glucuronic acid moiety, forming various positional isomers. nih.govacs.org While Piroxicam N-β-D-Glucuronide is an N-glucuronide, the general principles of stability for glucuronides suggest that the integrity of the conjugate is a critical quality attribute.
Degradation of the Piroxicam Moiety: The piroxicam structure itself can degrade. Studies on Piroxicam have shown it is susceptible to photodegradation and hydrolysis, leading to products such as 2-aminopyridine and other derivatives resulting from the cleavage of the benzothiazine ring. nih.govsci-hub.ru These degradation products could also be formed from the glucuronide conjugate.
Table 2: Potential Degradation Impurities of Piroxicam N-β-D-Glucuronide
| Impurity Name | Degradation Pathway |
| Piroxicam | Hydrolysis of the glucuronide bond |
| Glucuronic Acid | Hydrolysis of the glucuronide bond |
| 2-Aminopyridine | Degradation of the Piroxicam moiety |
| Positional Isomers of Piroxicam Glucuronide | Potential intramolecular rearrangement |
| Photodegradation products of Piroxicam | Photolytic degradation of the Piroxicam moiety |
Development of Analytical Methods for Impurity Quantification and Control
To ensure the quality of Piroxicam N-β-D-Glucuronide, robust analytical methods are required for the quantification of the main component and the control of its impurities. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
A typical stability-indicating HPLC method for Piroxicam N-β-D-Glucuronide would involve:
Column: A reversed-phase column, such as a C18, is commonly used for the separation of polar and non-polar compounds. nih.govscispace.com
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is often necessary to achieve adequate separation of the polar glucuronide, the less polar parent drug, and other potential impurities. nih.govscispace.com
Detection: UV detection is a common choice, with the wavelength selected based on the UV absorbance maxima of Piroxicam and its impurities. scispace.com For more sensitive and specific detection and for structural elucidation of unknown impurities, Mass Spectrometry (MS) coupled with HPLC (LC-MS) is the method of choice. nih.govresearchgate.net LC-MS/MS can provide fragmentation data that is invaluable for identifying impurities. researchgate.net
Validation: The analytical method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness. acs.org The specificity is proven by demonstrating that the method can separate the main component from all known impurities and degradation products.
Capillary Electrophoresis (CE) has also been shown to be a powerful technique for the analysis of Piroxicam and could be adapted for its glucuronide metabolite, offering high efficiency and a different separation mechanism that can be complementary to HPLC. hyphadiscovery.com
Table 3: Analytical Methods for Impurity Control of Piroxicam N-β-D-Glucuronide
| Analytical Technique | Purpose | Key Parameters |
| HPLC-UV | Quantification of Piroxicam N-β-D-Glucuronide and known impurities | Reversed-phase C18 column, gradient elution with buffered mobile phase, UV detection. nih.govscispace.com |
| LC-MS/MS | Identification and quantification of known and unknown impurities | Similar to HPLC-UV but with mass spectrometric detection for structural information. nih.govresearchgate.net |
| HPTLC | Semi-quantitative analysis and screening | Silica (B1680970) gel plates, suitable mobile phase, and densitometric scanning. |
| Capillary Electrophoresis (CE) | Orthogonal method for impurity profiling | Fused-silica capillary, background electrolyte with organic modifier, UV detection. hyphadiscovery.com |
| NMR Spectroscopy | Structural elucidation of isolated impurities | High-field NMR for detailed structural analysis. nih.gov |
Computational and in Silico Modeling of Piroxicam N β D Glucuronide
Molecular Docking and Dynamics Simulations for Enzyme-Conjugate Interactions
Molecular docking and molecular dynamics (MD) simulations are potent computational techniques for investigating the interactions between small molecules and biological macromolecules such as enzymes. nih.govnih.gov While specific molecular docking or MD simulation studies focusing exclusively on Piroxicam (B610120) N-β-D-Glucuronide are not extensively documented in publicly available literature, the principles of these methods can be applied to understand its potential interactions.
Molecular docking could be employed to predict the binding affinity and orientation of Piroxicam N-β-D-Glucuronide within the active sites of relevant enzymes, such as β-glucuronidase, which can cleave the glucuronide back to the parent drug, or various drug transporters. For the parent compound, piroxicam, molecular docking has been utilized to explore its binding to various targets, demonstrating the utility of this approach. researchgate.netnih.govnih.gov Similar methodologies could be applied to its glucuronide metabolite. A successful and dependable docking protocol is often indicated by a root mean square deviation (RMSD) below 1.5 or 2 Å. researchgate.net
Molecular dynamics simulations could further elucidate the dynamic behavior of the enzyme-conjugate complex over time. nih.gov These simulations can provide insights into the conformational changes that occur upon binding, the stability of the interaction, and the role of individual amino acid residues in the binding site. nih.govmdpi.com For instance, MD simulations have been used to study the interaction of piroxicam with cyclodextrins, revealing details about the formation of inclusion complexes at an atomistic level. mdpi.comresearchgate.net Such simulations for Piroxicam N-β-D-Glucuronide could help in understanding its transport and potential for enzyme-mediated hydrolysis.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Structure-Reactivity Relationship (SRR) models are computational tools that correlate the chemical structure of a compound with its biological activity or chemical reactivity. nih.govnih.gov These models are valuable for predicting the properties of new or untested compounds.
While specific QSAR or SRR models for Piroxicam N-β-D-Glucuronide are not readily found in the literature, the development of such models would be a logical step in its characterization. QSAR models could be developed to predict the interaction of a series of glucuronide metabolites with specific transporters or enzymes. For the parent drug, piroxicam, and its analogs, QSAR studies have been conducted to predict their anti-inflammatory and analgesic activities. nih.govnih.gov
SRR models could be particularly useful in assessing the chemical stability of Piroxicam N-β-D-Glucuronide. For acyl glucuronides, which are structurally related to N-glucuronides, SRR studies have been used to understand their degradation and potential for forming reactive intermediates. nih.gov An SRR model for Piroxicam N-β-D-Glucuronide could help in predicting its susceptibility to hydrolysis under different physiological conditions.
Prediction of Metabolic Fate and Transport Properties
In silico tools are increasingly used to predict the metabolic fate and transport properties of drug metabolites. nih.govnih.gov The formation of Piroxicam N-β-D-Glucuronide is a significant metabolic pathway for piroxicam. pharmgkb.orgnih.gov Computational models can help predict the enzymes responsible for this conjugation and the subsequent transport of the glucuronide.
The prediction of glucuronidation is complex, and in vitro to in vivo correlations can be challenging. nih.gov However, physiologically based pharmacokinetic (PBPK) modeling, which incorporates factors like drug transporters and potential for de-glucuronidation, is a promising strategy for improving the prediction of glucuronide disposition. The glucuronidation of NSAIDs involves multiple UGT enzymes, with UGT1A1, 1A9, 2B4, and 2B7 being particularly important. nih.govresearchgate.net While the specific UGTs for piroxicam are not definitively published, computational models could help in identifying the likely candidates. pharmgkb.org
The transport of Piroxicam N-β-D-Glucuronide across cellular membranes is another critical aspect of its metabolic fate. As glucuronides are generally more polar than their parent drugs, they often rely on active transport mechanisms. hyphadiscovery.com In silico models can be used to predict the affinity of the glucuronide for various uptake and efflux transporters, which is crucial for understanding its distribution and elimination.
Theoretical Elucidation of Reactivity and Degradation Pathways
Theoretical calculations can provide valuable insights into the chemical reactivity and potential degradation pathways of molecules. While piroxicam itself has been the subject of degradation studies under various stress conditions, leading to the identification of several degradation products, similar detailed studies on its N-β-D-Glucuronide are less common. rsc.orgnih.govresearchgate.net
The stability of glucuronide conjugates is an important factor, as some can undergo hydrolysis or acyl migration (in the case of acyl glucuronides) to form reactive species. nih.gov For N-glucuronides like that of piroxicam, theoretical calculations could be used to explore their susceptibility to hydrolysis under acidic or basic conditions. hyphadiscovery.com It has been noted that some N-glucuronides are resistant to enzymatic and base hydrolysis but can be cleaved under acidic conditions. hyphadiscovery.com
Computational chemistry methods, such as density functional theory (DFT), could be employed to calculate the energies of different conformations of Piroxicam N-β-D-Glucuronide and to model the transition states of potential degradation reactions. This would allow for the elucidation of the most likely degradation pathways and the identification of any potentially reactive intermediates that might be formed.
Emerging Research Avenues for Piroxicam N β D Glucuronide
Development of Novel Analogs for Research Tools
The development of novel analogs based on the Piroxicam (B610120) N-β-D-glucuronide structure is a nascent field with significant potential. Currently, direct synthesis of such analogs is complex; however, creating these specialized molecules could provide invaluable tools for research.
Probing Transporter Proteins: Glucuronidated metabolites are often substrates for efflux transporters, such as Multidrug Resistance-Associated Proteins (MRPs), which play a crucial role in cellular detoxification and drug disposition. Analogs of Piroxicam N-β-D-glucuronide could be designed as specific probes to investigate the kinetics and substrate specificity of these transporters. This could help in predicting and understanding drug-drug interactions where co-administered drugs might compete for the same excretion pathways.
Investigating Off-Target Effects: While Piroxicam N-β-D-glucuronide is generally considered inactive, its high concentration in the body warrants investigation into potential off-target pharmacological or toxicological effects. chemicalbook.com Stable, synthetically modified analogs could be used in high-throughput screening assays to identify any unforeseen interactions with various receptors, enzymes, or cellular pathways.
Improving Chemopreventive Agents: Piroxicam itself has been studied for its chemopreventive properties, particularly against certain types of cancer. ptfarm.plresearchgate.net Synthesizing derivatives of its major metabolite could lead to new compounds with improved efficacy or different pharmacological profiles, potentially acting as multi-target drugs for both inflammation and cancer prevention. ptfarm.pl
Research in this area would involve complex organic synthesis to modify the glucuronide moiety or the parent piroxicam structure prior to enzymatic or chemical glucuronidation. ptfarm.plmdpi.com The resulting analogs would be instrumental in functional studies to explore the full biological role of this major metabolite.
Exploration of Uncharacterized Biotransformation Pathways
The primary metabolic pathway for piroxicam is hydroxylation by the cytochrome P450 enzyme CYP2C9, followed by conjugation to form 5'-hydroxypiroxicam (B1141874). pharmgkb.orgnih.gov Another major route is direct N-glucuronidation of the parent piroxicam. pharmgkb.org However, several other minor or uncharacterized biotransformation pathways may exist and warrant further exploration.
Phase III Metabolism: Further metabolism of the Piroxicam N-β-D-glucuronide conjugate itself could occur. This "Phase III" metabolism involves transporter-mediated uptake and efflux, but it is conceivable that the glucuronide conjugate could be a substrate for other enzymatic modifications before excretion. Identifying such pathways would provide a more complete picture of piroxicam's metabolic fate.
Alternative Pathways: Minor metabolic routes, such as cyclodehydration, amide hydrolysis, decarboxylation, and N-demethylation, have been reported. researchgate.netnih.gov The enzymes responsible for some of these transformations are not well-documented. pharmgkb.org Research into these pathways is important, especially in individuals with genetic polymorphisms leading to reduced CYP2C9 activity (poor metabolizers), where alternative routes may become more significant. nih.gov
Reactive Metabolites: Some drug metabolites can be chemically reactive, leading to the formation of adducts with proteins. While piroxicam is generally considered to have a lower risk of producing reactive metabolites compared to NSAIDs with a carboxylic acid group, the potential for minor pathways to generate such species cannot be entirely ruled out. Studies have identified various piroxicam metabolites, including those resulting from hydroxylation and cyclodehydration, which could theoretically be converted into other chemical entities. nih.govnih.gov
The table below summarizes the known and potential metabolic pathways of piroxicam, highlighting the areas where further research is needed.
| Metabolite | Pathway | Key Enzymes | Significance | Research Status |
| 5'-Hydroxypiroxicam | Hydroxylation | CYP2C9 | Major, inactive metabolite nih.gov | Well-characterized pharmgkb.org |
| Piroxicam N-β-D-Glucuronide | N-glucuronidation | UGTs (candidate genes not published) | Major metabolite pharmgkb.org | Pathway known, specific UGTs need identification |
| Cyclodehydrated Metabolite | Cyclodehydration | Not well-documented | Minor pathway researchgate.net | Further characterization needed |
| Carboxybenzothiazine Metabolites | Amide hydrolysis, decarboxylation, ring contraction | Not well-documented | Minor pathway researchgate.netnih.gov | Further characterization needed |
Advancements in Microphysiological Systems and Organ-on-a-Chip Models for In Vitro Studies
Microphysiological systems (MPS), including organ-on-a-chip (OOC) technologies, offer revolutionary platforms for studying drug metabolism in a more physiologically relevant context than traditional 2D cell cultures. nih.govmdpi.com These systems can simulate the structure and function of human organs, providing valuable insights into the biotransformation of drugs like piroxicam. researchgate.net
Modeling Glucuronidation and Excretion: A "liver-on-a-chip" cultured with human hepatocytes could be used to study the formation of Piroxicam N-β-D-glucuronide in a dynamic, perfused environment that better mimics the in vivo state. nih.gov This could then be coupled with a "kidney-on-a-chip" to model the subsequent excretion of the metabolite, providing a powerful tool for studying drug disposition and potential nephrotoxicity. researchgate.netbio-integration.org
Investigating Drug-Drug Interactions: Multi-organ chips can be used to assess complex drug-drug interactions. nih.gov For example, the effect of a CYP2C9 inhibitor on piroxicam metabolism could be observed in a liver-chip, quantifying the resulting shift towards N-glucuronidation and other minor pathways.
Personalized Medicine: OOC platforms can be created using patient-derived cells (e.g., induced pluripotent stem cells). bio-integration.org This would allow for the investigation of how genetic polymorphisms in metabolic enzymes (like CYP2C9) or transporters affect the production and clearance of Piroxicam N-β-D-glucuronide on an individual basis, paving the way for personalized medicine approaches. nih.gov
These advanced in vitro models bridge the gap between animal studies and human clinical trials, offering a more accurate and ethical way to predict drug metabolism and toxicity. nih.gov
Interdisciplinary Research Integrating Omics Technologies (e.g., metabolomics, proteomics for adduction)
The integration of "omics" technologies provides a powerful, unbiased approach to explore the metabolic impact of drugs.
Metabolomics: Untargeted metabolomics uses techniques like high-resolution mass spectrometry or NMR spectroscopy to create a global snapshot of all small-molecule metabolites in a biological sample. mdpi.com Applying metabolomics to samples from individuals treated with piroxicam could uncover novel or previously uncharacterized metabolites, providing a more complete map of its biotransformation. This approach can help identify alterations in key metabolic pathways, such as the tricarboxylic acid (TCA) cycle or fatty acid metabolism, which have been observed with other NSAIDs. mdpi.com
Proteomics and Adduct-omics: Proteomics is the large-scale study of proteins. A key application in drug metabolism research is the identification of protein adducts, which occur when reactive drug metabolites covalently bind to proteins. nih.govbiorxiv.org This can lead to protein dysfunction or trigger an immune response. While the N-glucuronide of piroxicam is stable, other minor metabolites might be reactive. Advanced mass spectrometry-based proteomics workflows can now perform "open-mass searches" to identify unknown modifications on proteins without prior knowledge of the reactive metabolite's mass. nih.govresearchgate.net This could be applied to liver or plasma samples to definitively identify any piroxicam-derived protein adducts, clarifying potential mechanisms of toxicity.
The table below outlines how different omics technologies can be applied to future research on Piroxicam N-β-D-glucuronide.
| Omics Technology | Application | Potential Findings |
| Metabolomics | Comprehensive profiling of metabolites in biofluids (urine, plasma) after piroxicam administration. | Discovery of novel or uncharacterized piroxicam metabolites; identification of perturbed endogenous metabolic pathways. mdpi.com |
| Proteomics | Identification of proteins that are covalently modified by reactive piroxicam metabolites. | Pinpointing specific protein targets of reactive intermediates, offering insights into mechanisms of potential toxicity. nih.govvu.nl |
| Transcriptomics | Analysis of gene expression changes in liver or kidney cells exposed to piroxicam or its metabolites. | Understanding the regulatory effects on metabolic enzymes, transporters, and stress-response pathways. |
| Genomics | Correlating genetic variants (e.g., in CYP2C9, UGTs) with metabolic profiles. | Explaining inter-individual variability in piroxicam metabolism and response. nih.gov |
By integrating these advanced research avenues, a more detailed and nuanced understanding of the lifecycle and biological implications of Piroxicam N-β-D-glucuronide can be achieved, moving beyond its current definition as a simple, inactive metabolite.
Q & A
Basic Question: How can researchers confirm the structural integrity of Piroxicam N-β-D-Glucuronide?
Methodological Answer:
Structural confirmation requires a combination of nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). For glucuronide derivatives, compare H and C NMR spectra with reference standards to verify glycosidic bond formation and β-D-configuration. MS analysis (e.g., ESI-MS) should confirm the molecular ion peak ([M+H]) at m/z 507.471 (calculated for CHNOS) and fragmentation patterns consistent with glucuronide cleavage .
Advanced Question: What experimental design considerations are critical for optimizing the synthesis yield of Piroxicam N-β-D-Glucuronide?
Methodological Answer:
Optimization involves screening catalysts (e.g., tin(IV) chloride), solvent systems (e.g., dichloromethane vs. methanol), and reaction durations. For example, tin(IV) chloride in DCM at room temperature for 16 hours achieved 41.8% yield in analogous glucuronide syntheses. Post-reaction hydrolysis with sodium methoxide in MeOH (2 hours, RT) further purified the product . Use fractional factorial designs to evaluate parameter interactions and identify critical factors .
Basic Question: What analytical methods are recommended for assessing the purity of Piroxicam N-β-D-Glucuronide (90%)?
Methodological Answer:
High-performance liquid chromatography (HPLC) with UV detection at 254 nm is standard. Use a C18 column and mobile phase gradients (e.g., acetonitrile:water with 0.1% formic acid). Compare retention times against certified reference materials. For quantification, integrate peak areas and apply external calibration curves. Residual solvents or impurities can be quantified via GC-MS or LC-MS .
Advanced Question: How can researchers evaluate the enzymatic stability of Piroxicam N-β-D-Glucuronide in biological matrices?
Methodological Answer:
Incubate the compound with β-glucuronidase (e.g., from E. coli) at 37°C in acetate buffer (pH 5.0). Monitor hydrolysis kinetics using fluorometric assays (e.g., resorufin β-D-glucuronide as a competitive substrate) or LC-MS to detect liberated piroxicam. Calculate inhibition constants () using Dixon plots if testing inhibitors like D-saccharic acid-1,4-lactone .
Basic Question: What protocols ensure the stability of Piroxicam N-β-D-Glucuronide during long-term storage?
Methodological Answer:
Store lyophilized samples at -20°C in amber vials under inert gas (argon). For solution stability, use pH 7.4 phosphate buffer and avoid freeze-thaw cycles. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Degradation products (e.g., aglycone piroxicam) should be quantified to establish shelf-life .
Advanced Question: How can in vivo models elucidate the pharmacokinetic interactions of Piroxicam N-β-D-Glucuronide?
Methodological Answer:
Administer the compound to rodents via oral gavage or intravenous injection. Collect plasma, urine, and feces at timed intervals. Quantify metabolites using LC-MS/MS and compare bioavailability against parent piroxicam. Control variables like diet (e.g., selenium-enriched probiotics) to assess hepatic/renal clearance modulation .
Basic Question: What techniques detect degradation products in Piroxicam N-β-D-Glucuronide formulations?
Methodological Answer:
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with electrospray ionization (ESI) identifies degradation products (e.g., hydrolyzed glucuronide or oxidized derivatives). Use a gradient elution method (e.g., 5–95% acetonitrile in 20 minutes) and high-resolution MS to resolve isobaric species .
Advanced Question: How can researchers address contradictory data in β-glucuronidase inhibition assays?
Methodological Answer:
Replicate assays under standardized conditions (pH, temperature, enzyme concentration). Validate inhibitor specificity using knockout models (e.g., β-glucuronidase-deficient strains) or competitive substrates. Statistical tools like Bland-Altman plots can assess inter-lab variability. Cross-validate findings with orthogonal methods (e.g., isothermal titration calorimetry) .
Advanced Question: What formulation strategies improve the solubility of Piroxicam N-β-D-Glucuronide for preclinical studies?
Methodological Answer:
Transethosomal systems (e.g., Span 80 and phospholipid-based vesicles) enhance aqueous solubility. Optimize lipid-to-surfactant ratios (e.g., 5:24 Span 80:SPL 70) via Box-Behnken experimental designs. Characterize particle size (dynamic light scattering) and encapsulation efficiency (ultrafiltration-HPLC) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
